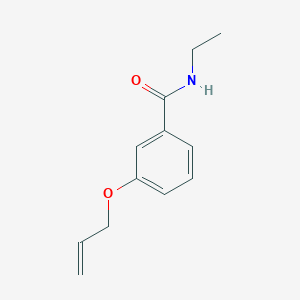![molecular formula C18H20N2O3 B4405102 N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)
N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide, also known as Compound C, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as cancer research, metabolic disorders, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide C involves the inhibition of AMPK, a key regulator of cellular metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in regulating glucose and lipid metabolism. By inhibiting AMPK, this compound C decreases the production of ATP, leading to a decrease in cellular metabolism.
Biochemical and physiological effects
The biochemical and physiological effects of this compound C are primarily related to its inhibition of AMPK. In cancer cells, this inhibition leads to a decrease in ATP production, which is essential for cell survival. In metabolic disorders, such as type 2 diabetes and obesity, this compound C improves insulin sensitivity and glucose uptake in skeletal muscle cells, leading to better glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide C in lab experiments is its specificity for AMPK inhibition. This specificity allows for the study of the role of AMPK in various cellular processes, without the interference of other cellular pathways. However, one of the main limitations of using this compound C is its potential off-target effects, which can lead to unintended consequences in cellular processes.
Zukünftige Richtungen
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide C. One area of research is the development of more potent and selective AMPK inhibitors, which could lead to better therapeutic outcomes in cancer and metabolic disorders. Another area of research is the study of the role of AMPK in neurodegenerative diseases, such as Alzheimer's disease, where this compound C has shown potential in animal models. Additionally, the use of this compound C in combination with other drugs, such as chemotherapy agents, could lead to better treatment outcomes in cancer patients.
Conclusion
In conclusion, this compound C is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as cancer research, metabolic disorders, and neurodegenerative diseases. The synthesis method of this compound C involves the reaction of 4-isobutoxybenzoyl chloride with 4-aminobenzoic acid, followed by the addition of triethylamine and sodium bicarbonate to form the final product. This compound C's mechanism of action involves the inhibition of AMPK, a key regulator of cellular metabolism. Its biochemical and physiological effects are primarily related to its inhibition of AMPK. This compound C has several advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective AMPK inhibitors and the study of the role of AMPK in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide C has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is cancer, where this compound C has been shown to inhibit the growth of cancer cells by blocking the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. This inhibition of AMPK leads to a decrease in the production of ATP, which is essential for cancer cell survival.
This compound C has also been studied for its potential applications in metabolic disorders, such as type 2 diabetes and obesity. In these conditions, this compound C has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, leading to better glycemic control.
Eigenschaften
IUPAC Name |
4-[[4-(2-methylpropoxy)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)11-23-16-9-5-14(6-10-16)18(22)20-15-7-3-13(4-8-15)17(19)21/h3-10,12H,11H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHGNUJXQFSVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)
![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)



![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)